N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the official designation being (2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid. This nomenclature reflects the compound's structural characteristics, specifically indicating the S-configuration at the second carbon position, which corresponds to the natural L-configuration found in biological amino acids. The systematic name explicitly describes the presence of an amino group at the second carbon position and the complex substitution pattern at the fifth carbon of the pentanoic acid backbone.
The nomenclature system employed for this compound demonstrates the intricate relationship between structural complexity and naming conventions in organic chemistry. The prefix "N(delta)-" specifically refers to the nitrogen atom positioned at the delta position of the ornithine side chain, which serves as the attachment point for the N-methyl-N-nitrosocarbamoyl moiety. This designation is crucial for distinguishing this compound from other ornithine derivatives that may have different substitution patterns or attachment points.
Alternative systematic names for this compound include "N5-((Methylnitrosoamino)carbonyl)-L-ornithine" and "L-Ornithine, N5-[(methylnitrosoamino)carbonyl]-", both of which emphasize the specific position of substitution and the nature of the functional group involved. The consistency across these nomenclature variants demonstrates the compound's well-established chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry naming conventions ensure that the structural information is clearly communicated through the systematic name, facilitating accurate identification and communication among researchers worldwide.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is definitively established as C7H14N4O4, indicating a composition of seven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms. This molecular composition reflects the complex nature of the compound, with multiple heteroatoms contributing to its unique chemical properties and potential biological activities. The molecular weight has been precisely determined as 218.21 grams per mole, positioning this compound within the range of moderately sized organic molecules that can readily penetrate biological systems.
The stereochemical configuration of this compound is characterized by absolute stereochemistry, with one defined stereocenter located at the second carbon position. The compound exhibits S-configuration at this stereocenter, which corresponds to the natural L-configuration commonly found in biological amino acids. This stereochemical designation is critical for understanding the compound's biological activity, as stereoisomers often exhibit dramatically different biological properties despite identical molecular formulas.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14N4O4 | |
| Molecular Weight | 218.21 g/mol | |
| Defined Stereocenters | 1/1 | |
| E/Z Centers | 0 | |
| Optical Activity | Unspecified | |
| Charge | 0 |
The stereochemical configuration is further validated through the compound's International Chemical Identifier Key (QEQYAQFYVFRGQD-YFKPBYRVSA-N), which encodes the three-dimensional structural information in a standardized format. The suffix "-YFKPBYRVSA-N" specifically indicates the stereochemical configuration, ensuring unambiguous identification of the correct stereoisomer. This level of stereochemical precision is essential for research applications where the biological activity may be stereospecific.
The Simplified Molecular Input Line Entry System representation (CN(N=O)C(=O)NCCCC@HC(O)=O) provides a linear notation that captures both the connectivity and stereochemistry of the molecule. The "@" symbol in the Simplified Molecular Input Line Entry System notation specifically denotes the S-configuration at the relevant carbon center, confirming the L-configuration of the ornithine backbone.
Comparative Analysis of Synonymous Designations (Methylnitrosocarbamoyl-ornithine, Chemical Carcinogenesis Research Information System 399)
The compound this compound is known by several synonymous designations that reflect different aspects of its chemical identity and research applications. The abbreviation "Methylnitrosocarbamoyl-ornithine" represents a shortened form that emphasizes the key functional groups present in the molecule while maintaining chemical accuracy. This designation is particularly useful in research contexts where brevity is required without sacrificing chemical precision.
The Chemical Carcinogenesis Research Information System designation "399" (Chemical Carcinogenesis Research Information System 399) represents a standardized research code used in toxicological and carcinogenesis studies. This numerical designation facilitates database searches and cross-referencing in specialized research databases focused on compounds of toxicological interest. The Chemical Carcinogenesis Research Information System coding system provides a systematic approach to cataloging chemical substances based on their research significance and biological properties.
Additional synonymous designations include "N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine," "N5-((Methylnitrosoamino)carbonyl)-L-ornithine," and "MNC-ornithine". Each of these variants emphasizes different structural features or research contexts, demonstrating the compound's versatility and widespread recognition in the scientific literature. The consistency of these designations across multiple databases and research publications confirms the compound's well-established identity within the chemical research community.
| Designation Type | Name/Code | Context |
|---|---|---|
| Systematic Name | (2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid | International Union of Pure and Applied Chemistry |
| Common Abbreviation | Methylnitrosocarbamoyl-ornithine | General Research |
| Research Code | Chemical Carcinogenesis Research Information System 399 | Toxicology Studies |
| Alternative Name | N5-((Methylnitrosoamino)carbonyl)-L-ornithine | Chemical Databases |
| Short Form | MNC-ornithine | Laboratory Usage |
The registry numbers associated with this compound further validate its chemical identity across international databases. The Chemical Abstracts Service Registry Number 63642-17-1 serves as the primary identifier in chemical databases worldwide. The Food and Drug Administration Unique Ingredient Identifier WY22C9GDS4 provides standardized identification for regulatory and research purposes. The Environmental Protection Agency DSSTox Substance Identifier DTXSID1020851 facilitates environmental and toxicological research applications.
Crystallographic and Spectroscopic Validation of Structure
The structural validation of this compound has been accomplished through multiple analytical techniques, providing comprehensive confirmation of its molecular architecture. Mass spectrometric analysis has yielded detailed fragmentation patterns that confirm the molecular structure and stereochemical configuration. The compound has been extensively characterized using high-resolution mass spectrometry, with 249 mass spectra available across 3 spectral trees, demonstrating the thoroughness of analytical investigation.
Spectroscopic validation has been conducted using various ionization methods, including Electrospray Ionization and Atmospheric Pressure Chemical Ionization, coupled with Fourier Transform mass analysis. These techniques provide complementary information about the molecular structure and fragmentation behavior, contributing to a comprehensive understanding of the compound's chemical properties. The availability of both MS1 and MS2 tandem spectra enables detailed structural elucidation and confirmation of the proposed molecular structure.
The International Chemical Identifier representation (InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1) provides a standardized method for representing the three-dimensional structure in databases and computational applications. This notation system captures all essential structural information, including connectivity, stereochemistry, and tautomeric state, ensuring accurate representation across different software platforms and databases.
Nuclear Magnetic Resonance spectroscopic data, while not extensively detailed in the available literature, would provide crucial information about the compound's conformation and dynamic behavior in solution. The presence of multiple functional groups, including amino, carboxyl, and nitrosocarbamoyl moieties, would generate characteristic chemical shifts that could be used for structural confirmation and purity assessment. Advanced two-dimensional Nuclear Magnetic Resonance techniques would be particularly valuable for establishing connectivity patterns and spatial relationships between different parts of the molecule.
| Analytical Technique | Data Available | Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry | 249 spectra in 3 trees | Molecular weight and fragmentation |
| Electrospray Ionization | Multiple spectra | Molecular ion confirmation |
| Atmospheric Pressure Chemical Ionization | Tandem MS data | Structural fragmentation patterns |
| International Chemical Identifier | Complete notation | Three-dimensional structure encoding |
X-ray crystallographic analysis would represent the gold standard for structural validation, providing precise atomic coordinates and bond lengths. While specific crystallographic data for this compound are not detailed in the available literature, the related ornithine transcarbamylase enzyme structures have been extensively studied, providing insights into the binding and recognition patterns of ornithine derivatives. These studies reveal that ornithine-based compounds adopt specific conformations when interacting with biological targets, information that could be relevant for understanding the structural properties of this compound.
The computational chemistry parameters derived from the molecular structure include a Topological Polar Surface Area value and calculated partition coefficients that reflect the compound's physicochemical properties. These calculated properties, derived from the confirmed molecular structure, provide valuable insights into the compound's potential behavior in biological systems and its suitability for various research applications.
Properties
IUPAC Name |
(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQYAQFYVFRGQD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NCCCC(C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020851 | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-17-1 | |
| Record name | N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Introduction of the Nitrosocarbamoyl Group: The protected L-ornithine is then reacted with N-methyl-N-nitrosocarbamoyl chloride under basic conditions to introduce the nitrosocarbamoyl group at the delta position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrosocarbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrosocarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamoyl compounds.
Scientific Research Applications
Carcinogenicity Studies
One of the most significant applications of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is its role in carcinogenicity studies. Research has demonstrated that MNCO induces a high incidence of neoplasms in various organs when administered to laboratory animals. In a study involving Wistar rats, MNCO was found to cause tumors in the breast (40%), skin (52%), kidney (81%), pancreas (19%), and ear duct (4%) after a six-month treatment period . The acute cytotoxic effects were also noted in the pancreas, kidney, and skin following administration, indicating its potential as a model for studying tumorigenesis.
Table 1: Incidence of Neoplasms Induced by MNCO in Wistar Rats
| Organ | Incidence (%) |
|---|---|
| Breast | 40 |
| Skin | 52 |
| Kidney | 81 |
| Pancreas | 19 |
| Ear Duct | 4 |
Drug Development
The insights gained from studies involving this compound have implications for drug development, particularly in creating therapeutic agents targeting pancreatic cancer. The compound's ability to induce specific types of tumors makes it a valuable tool for understanding the mechanisms of cancer progression and for testing new chemotherapeutic agents . The evaluation of MNCO's effects on pancreatic tissues has contributed to the development of treatment strategies that may improve patient outcomes.
Pancreatic Cancer Research
MNCO has been utilized as a model compound in pancreatic cancer research due to its specific carcinogenic effects on pancreatic tissues. Studies have indicated that disturbed methyl metabolism may be linked to the development of pancreatic tumors induced by nitroso compounds such as MNCO . This connection highlights the importance of understanding metabolic pathways and their roles in cancer development.
Case Study: Use of MNCO in Pancreatic Cancer Models
In various studies involving animal models, researchers have examined the histological changes induced by MNCO in pancreatic tissues. These investigations have provided insights into the morphological alterations associated with tumorigenesis, facilitating the identification of potential biomarkers for early detection and intervention strategies .
Mechanism of Action
The mechanism by which N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine exerts its effects involves the interaction with specific molecular targets such as enzymes and proteins. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
MNCO belongs to the nitrosourea class of compounds, characterized by a nitroso group (-NO) attached to a urea moiety. Below is a comparative analysis of MNCO with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Mechanisms of Action
- MNCO: Causes DNA damage via alkylation, leading to single-strand breaks and mutations. It is a genotoxic initiator with high affinity for pancreatic acinar cells .
- Azaserine: Inhibits glutamine-dependent amidotransferases, disrupting nucleotide synthesis. Like MNCO, it induces acinar cell carcinomas but lacks nitrosourea-related alkylation .
- BOP : Metabolized into reactive intermediates that alkylate DNA, primarily targeting ductal cells in hamsters .
- PSorn: Binds irreversibly to OTCase, mimicking the transition state and blocking citrulline synthesis. Unlike MNCO, it is non-carcinogenic but causes arginine auxotrophy .
Table 2: Mechanistic Differences
Carcinogenic Profiles
- MNCO: Induces acinar cell carcinomas in rats and duct-like tumors in hamsters. High doses (1 mmol/kg) cause pancreatic fibrosis and cysts .
- Azaserine: Produces acinar nodules and adenomas in rats but rarely progresses to invasive carcinoma without promoters .
- BOP: Predominantly causes ductal carcinomas in hamsters, with lesions resembling human pancreatic ductal adenocarcinoma .
- PSorn: Non-carcinogenic; its toxicity stems from metabolic disruption rather than DNA damage .
Table 3: Tumor Incidence in Rodents
| Compound | Species | Tumor Type | Incidence (%) |
|---|---|---|---|
| MNCO | Rat | Acinar carcinoma | 19–81% |
| MNCO | Hamster | Ductal carcinoma | High |
| Azaserine | Rat | Acinar adenoma | 60–80% |
| BOP | Hamster | Ductal carcinoma | 70–90% |
Metabolic and Toxicological Differences
- MNCO : Rapidly induces necrosis in pancreatic acinar cells, with acute cytotoxicity observed at 3 mmol/kg .
- L-Ornithine: The parent amino acid reduces stress markers (e.g., cortisol) and improves sleep quality in humans but exacerbates pancreatic damage when converted from L-arginine in pathological conditions .
- PSorn : Inhibits OTCase with a dissociation constant (Kd) of 1.6 pM, making it 1000× more potent than natural substrates .
Biological Activity
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) is a synthetic compound that has attracted significant attention in the fields of biochemistry and oncology due to its unique structure and potential biological activities. This article delves into the biological activity of MNCO, highlighting its mechanisms of action, carcinogenic properties, and relevant case studies.
Chemical Structure and Properties
MNCO is characterized by the presence of a nitrosocarbamoyl group attached to the delta position of L-ornithine, along with an N-methyl group. The molecular formula is with a molecular weight of 218.21 g/mol . The compound's structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to significant biological effects.
The primary mechanism by which MNCO exerts its effects involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that alter protein function, affecting various cellular pathways such as:
- Cell Proliferation : MNCO can influence pathways that regulate cell growth and division.
- Apoptosis : The compound may induce programmed cell death through alterations in signaling pathways.
- Enzyme Activity : MNCO has been shown to affect enzyme activities, potentially leading to changes in metabolic processes .
Carcinogenicity Studies
Research has demonstrated that MNCO exhibits significant carcinogenic properties. A study conducted on Wistar rats revealed that administration of MNCO resulted in a high incidence of neoplasms in various tissues, including:
| Tissue | Incidence (%) |
|---|---|
| Breast | 40% |
| Skin | 52% |
| Kidney | 81% |
| Pancreas | 19% |
| Ear Duct | 4% |
The study indicated that all pancreases examined contained foci of fibrosis and atypical acinar cell nodules . Additionally, acute cytotoxic effects were noted in the pancreas, kidney, and skin following high-dose administration .
1. Pancreatic Cancer Model
In a significant study utilizing hamsters as a model for pancreatic cancer, MNCO was administered alongside other nitroso compounds. The histological evaluation revealed unique changes in pancreatic tissues, suggesting that MNCO may play a role in pancreatic carcinogenesis .
2. Comparative Analysis with Other Compounds
When compared to similar compounds such as N(delta)-(N-nitrosocarbamoyl)-L-ornithine (which lacks the methyl group), MNCO exhibited enhanced biological activity due to its unique structural features. This distinction underscores the importance of chemical modifications in determining biological outcomes .
Q & A
Q. What are the structural and chemical identifiers of MNCO, and how can it be distinguished from related L-ornithine derivatives?
MNCO is a nitrosated carbamoyl derivative of L-ornithine. Its molecular formula is C₇H₁₄N₄O₄ , with a molecular weight of 218.21 g/mol . Key identifiers include the nitrosocarbamoyl group (-N(NO)CONH-) at the Nδ position of L-ornithine. Differentiation from analogs like phaseolotoxin (PSorn) requires techniques such as NMR spectroscopy (for nitrosamine group confirmation) and HPLC-MS (for mass fragmentation patterns) .
Q. What methodologies are used to detect and quantify MNCO in biological samples?
- Sample Preparation : Deproteinization of tissues (e.g., pancreas, liver) using trichloroacetic acid or ultrafiltration to isolate MNCO .
- Detection : Reverse-phase HPLC with UV detection (λ = 230–240 nm) or LC-MS/MS for higher sensitivity. Derivatization with dansyl chloride enhances fluorescence detection .
- Validation : Spike-and-recovery assays in control matrices to confirm accuracy (recovery rates >90%) .
Q. How does MNCO interact with the urea cycle, and what are the implications for metabolic studies?
MNCO disrupts the urea cycle by competitively inhibiting ornithine transcarbamoylase (OTCase) , analogous to PSorn. This leads to ammonia accumulation and arginine auxotrophy in vitro. Kinetic assays using recombinant OTCase (e.g., from E. coli) reveal MNCO’s Ki < 1 nM , measured via spectrophotometric monitoring of citrulline formation at 466 nm .
Advanced Research Questions
Q. What experimental models are used to study MNCO-induced carcinogenesis, and how do results vary between species?
- Rodent Models :
- Rats : Intraperitoneal MNCO (654 mg/kg) induces pancreatic acinar cell carcinomas within 6–12 months. Histopathology reveals cystic ductal complexes and atypical acinar foci .
- Hamsters : MNCO administration (500 mg/kg) produces duct-like pancreatic carcinomas , mimicking human ductal adenocarcinoma (PDAC). However, KRAS mutations are absent, limiting translational relevance .
Q. How does MNCO’s inhibition of OTCase compare to other transition-state analogs like PSorn?
MNCO and PSorn both mimic the tetrahedral transition state of OTCase. However:
- Binding Affinity : PSorn binds E. coli OTCase with Kd = 1.6 pM , while MNCO’s binding is weaker (~nM range) due to differences in sulfodiaminophosphinyl vs. nitrosocarbamoyl groups .
- Mechanistic Divergence : PSorn forms non-covalent hydrogen bonds with Arg57 and the SMG loop, whereas MNCO’s nitroso group may induce oxidative DNA damage independently of OTCase inhibition .
Q. What metabolic engineering strategies enhance L-ornithine production, and could they apply to MNCO synthesis?
- Corynebacterium glutamicum : Overexpression of gapC (NADPH-generating) and rocG (NAD-dependent glutamate dehydrogenase) increases L-ornithine yields to 14.84 g/L. Similar approaches could optimize MNCO precursor synthesis .
- Enzyme Engineering : Directed evolution of carbamoyltransferases (e.g., Pseudomonas ROTCase) improves resistance to MNCO-like inhibitors, enabling high-yield fermentations .
Q. How do contradictions in MNCO’s carcinogenic profile inform risk assessment?
- Species-Specific Effects : MNCO induces acinar tumors in rats but ductal lesions in hamsters, suggesting tissue-specific susceptibility. This complicates extrapolation to human PDAC .
- Dose-Response Variability : Subcarcinogenic MNCO doses (50 mg/kg) synergize with N-nitrosobis(2-oxopropyl)amine (BOP) to accelerate tumorigenesis, highlighting non-linear toxicity thresholds .
Methodological Considerations
Q. How to resolve discrepancies in MNCO’s enzyme inhibition vs. DNA damage mechanisms?
- Comparative Assays : Parallel testing of MNCO in OTCase-knockout vs. wild-type cell lines distinguishes enzyme-dependent vs. genotoxic effects .
- Comet Assay : Quantifies DNA strand breaks in MNCO-treated cells, confirming direct genotoxicity independent of metabolic activation .
Q. What analytical pipelines validate MNCO’s stability in long-term carcinogenesis studies?
- Stability Testing : Accelerated degradation studies (pH 7.4, 37°C) with LC-MS monitoring. MNCO’s half-life in saline is >24 hours, but <8 hours in liver homogenate due to nitroreductase activity .
- Metabolite Profiling : Identification of MNCO derivatives (e.g., methylnitrosourea) via high-resolution MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
